molecular formula C11H11NO2S B4977813 methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-61-2

methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B4977813
CAS No.: 90252-61-2
M. Wt: 221.28 g/mol
InChI Key: HABUAUOEGULWTO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and chemical properties. The presence of the benzothiazine ring system makes it a valuable scaffold in medicinal chemistry and various industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a compound belonging to the class of benzothiazines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through a one-pot condensation and oxidative cyclization reaction involving substituted 2-aminobenzenethiols and methyl acetoacetate in dimethyl sulfoxide (DMSO) . The resulting compound exhibits a unique structure that contributes to its biological efficacy.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial activity is often evaluated using the Minimum Inhibitory Concentration (MIC) method against various bacterial and fungal strains. The following table summarizes MIC values for selected strains:

Microorganism MIC (µg/mL)
Escherichia coli (Gram-negative)58–158
Bacillus subtilis (Gram-positive)41–124
Streptomyces griseus (Gram-negative)85–128
Fusarium oxysporum142–151
Aspergillus niger59–78
Rhizopus stolonifer85–118

These results indicate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has also shown that benzothiazine derivatives possess anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.

Case Studies

  • In vitro Studies : Various studies have reported that benzothiazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . For instance, one study demonstrated that derivatives of benzothiazines could significantly reduce the viability of breast cancer cell lines at micromolar concentrations.
  • Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication . This interaction can lead to DNA damage and subsequent cell death.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for various other biological activities:

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antidiabetic Activity : Certain studies suggest potential benefits in glucose metabolism regulation.
  • Anti-Alzheimer Activity : Compounds in this class are being explored for their neuroprotective effects .

Properties

IUPAC Name

methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABUAUOEGULWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386470
Record name ST089524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90252-61-2
Record name ST089524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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